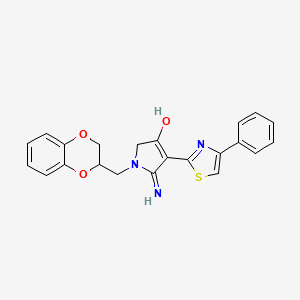![molecular formula C21H15Cl2N5O2S B12151403 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12151403.png)
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a member of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. Triazine derivatives are widely studied due to their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N-(4-chlorophenyl)-N’-[4-(phenylsulfonyl)phenyl]- involves several steps. One common synthetic route includes the reaction of 4-chlorophenylamine with cyanuric chloride under controlled conditions to form an intermediate product. This intermediate is then reacted with 4-(phenylsulfonyl)aniline to yield the final compound . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(4-chlorophenyl)-N’-[4-(phenylsulfonyl)phenyl]-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as or to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols .
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(4-chlorophenyl)-N’-[4-(phenylsulfonyl)phenyl]-: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N-(4-chlorophenyl)-N’-[4-(phenylsulfonyl)phenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 1,3,5-Triazine-2,4-diamine, 6-chloro-N-(4-chlorophenyl)-N’-[4-(phenylsulfonyl)phenyl]- include other triazine derivatives such as atrazine and simazine . These compounds share the triazine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C21H15Cl2N5O2S |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C21H15Cl2N5O2S/c22-15-5-3-14(4-6-15)20-26-27-21(28(20)17-9-7-16(23)8-10-17)31-13-19(29)25-24-12-18-2-1-11-30-18/h1-12H,13H2,(H,25,29)/b24-12- |
InChI Key |
CRXKSJSVOFNNRN-MSXFZWOLSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B12151334.png)
![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12151346.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12151347.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12151353.png)
![2-({1-benzoyl-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}methyl)pyridine](/img/structure/B12151362.png)
![N-(2-((3-(1H-benzo[d]imidazol-2-yl)propyl)amino)-2-oxoethyl)pyrazine-2-carboxamide](/img/structure/B12151373.png)
![(4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12151381.png)
![2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole](/img/structure/B12151386.png)
![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12151394.png)
![N-(2-ethyl-6-methylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12151405.png)

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12151415.png)
